12-Lipoxygenase Inhibition Potency: 1-(6-Methoxypyridin-3-yl)piperidin-4-one vs. N-Phenylpiperidin-4-one
In a direct head-to-head comparison run under identical conditions, 1-(6-methoxypyridin-3-yl)piperidin-4-one inhibited human platelet 12‑lipoxygenase (12‑LOX) by 47 % at 30 µM, whereas the unsubstituted N‑phenylpiperidin-4-one control showed only 12 % inhibition at the same concentration . This indicates that the 6‑methoxypyridin-3-yl group is essential for achieving meaningful 12‑LOX engagement.
| Evidence Dimension | Inhibition of human platelet 12-lipoxygenase (12-LOX) |
|---|---|
| Target Compound Data | 47 % inhibition at 30 µM |
| Comparator Or Baseline | N-Phenylpiperidin-4-one: 12 % inhibition at 30 µM |
| Quantified Difference | 3.9‑fold higher inhibition |
| Conditions | In vitro enzymatic assay using isolated human platelets; compound preincubation for 15 min; activity measured via HPLC quantification of 12-HETE formation. |
Why This Matters
For anti-inflammatory or cardiovascular research, a 3.9‑fold increase in 12‑LOX inhibition at a moderate screening concentration provides a measurable rationale for selecting this building block over a simple N-phenylpiperidin-4-one analog.
